molecular formula C14H20O3 B14410588 Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate CAS No. 83831-75-8

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate

Cat. No.: B14410588
CAS No.: 83831-75-8
M. Wt: 236.31 g/mol
InChI Key: JPZMLXMZWYTMRO-UHFFFAOYSA-N
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Description

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate is an organic compound that belongs to the ester group It is characterized by its unique structure, which includes a phenyl group and an isopropyl group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-phenyl-2-propanol with isopropyl acetate in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-phenyl-2-propanol and isopropyl acetate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 2-Phenyl-2-propanol and isopropyl acetate.

    Reduction: 2-Phenyl-2-propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, which hydrolyze the ester bond to release active compounds. The phenyl and isopropyl groups contribute to its binding affinity and specificity for certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A related compound with similar structural features but lacking the ester group.

    Phenylacetone: Another compound with a phenyl group and a ketone functional group, used in different applications.

Uniqueness

Propan-2-yl 2-phenyl-2-propan-2-yloxyacetate is unique due to its ester functionality, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of phenyl and isopropyl groups also enhances its versatility in various chemical and biological contexts.

Properties

CAS No.

83831-75-8

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

propan-2-yl 2-phenyl-2-propan-2-yloxyacetate

InChI

InChI=1S/C14H20O3/c1-10(2)16-13(14(15)17-11(3)4)12-8-6-5-7-9-12/h5-11,13H,1-4H3

InChI Key

JPZMLXMZWYTMRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C1=CC=CC=C1)C(=O)OC(C)C

Origin of Product

United States

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